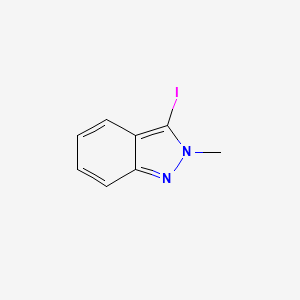

3-iodo-2-methyl-2H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-iodo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGNCHMFUCTNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469280 | |

| Record name | 3-iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49572-64-7 | |

| Record name | 3-iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Iodo 2 Methyl 2h Indazole

Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position is the primary site of reactivity in 3-iodo-2-methyl-2H-indazole. This bond is susceptible to cleavage and substitution, facilitating a wide array of functionalization reactions. These reactions are pivotal in medicinal chemistry for creating libraries of potential drug candidates. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are instrumental in introducing various substituents at the C3 position. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgharvard.edu This reaction has been successfully applied to this compound for the synthesis of 3-aryl- and 3-vinyl-2H-indazoles. nih.gov For instance, the coupling of a halogen-substituted 2H-indazole with an arylboronic acid can yield the corresponding 3-aryl-2H-indazole. nih.gov

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The choice of these components can significantly impact the reaction's efficiency and yield. harvard.edu

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-Methyl-3-phenyl-2H-indazole | Not Specified |

This table is illustrative and based on general principles of Suzuki-Miyaura reactions applied to similar substrates, as specific data for this compound was not available in the search results.

The Heck coupling reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. researchgate.net This reaction has been utilized for the alkenylation of 3-iodoindazoles. For example, the reaction of N-protected 3-iodoindazoles with methyl acrylate (B77674) in the presence of a palladium catalyst and a base can produce C3-vinylated indazoles. researchgate.netnih.gov The protection of the indazole nitrogen is often necessary to prevent side reactions. researchgate.net

Table 2: Heck Coupling Reaction of a Protected 3-Iodoindazole

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|

Data from a study on N-Boc protected 3-iodoindazole. researchgate.net

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another important transformation for functionalizing this compound. nih.govnih.gov This reaction, typically catalyzed by palladium and copper complexes, allows for the introduction of alkynyl groups at the C3 position. nih.govnih.gov The resulting 3-alkynyl-2H-indazoles are valuable intermediates for further synthetic manipulations. nih.gov

Table 3: Sonogashira Coupling of a Halogenated 2H-Indazole

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|

This table is illustrative and based on general principles of Sonogashira reactions applied to similar substrates, as specific data for this compound was not available in the search results. nih.gov

While cross-coupling reactions are prevalent, nucleophilic substitution at the C3 position of 3-iodoindazoles can also occur, although it is less common for direct substitution on the C3-iodo group itself. More frequently, nucleophiles can be involved in ring-opening reactions of related fused indazole systems. nih.gov For instance, various nucleophiles like thiolates, alkoxides, amines, and iodide can react with oxazino[3,2-b]indazoles, leading to the formation of 2-substituted 1H-indazolones. nih.gov In some cases, iodide can act as a nucleophile to initiate a ring-opening, followed by an intramolecular cyclization. nih.gov

Electrophilic aromatic substitution reactions on the indazole ring typically occur at positions other than C3, especially when the C3 position is already substituted with an iodine atom. The electron-withdrawing nature of the iodine atom deactivates the pyrazole (B372694) ring towards electrophilic attack. However, functionalization of the benzene (B151609) ring of the indazole core is possible. For example, nitration of 2H-indazoles can occur at the C3 position if it is unsubstituted, but with this compound, electrophilic substitution would be directed to the benzene ring, influenced by the directing effects of the fused pyrazole ring and the methyl group. researchgate.net

Cross-Coupling Reactions for C3 Functionalization

Reactions at the Methyl Group (C2-N-Methyl)

The methyl group attached to the N2 nitrogen of the indazole ring is a site for specific chemical modifications.

While direct oxidation of the C2-N-methyl group in this compound is not extensively documented in readily available literature, related transformations on similar indazole systems suggest potential pathways. For instance, oxidation of ortho-alkyl-substituted azobenzenes can lead to the formation of 2H-indazoles through benzylic C-H functionalization. nih.gov This suggests that under specific conditions, the methyl group could potentially be oxidized to a hydroxymethyl or even a formyl group, leading to compounds like 2-methyl-2H-indazole-3-carbaldehyde. uni.lu

Reactivity of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which exhibit distinct reactivity patterns. In 2-substituted indazoles like this compound, the N2 position is already occupied by the methyl group. This directs further reactions, such as alkylation, to the N1 position. The quaternization of 2-methyl-2H-indazole is reported to be faster than that of its 1-methyl-1H-indazole counterpart. thieme-connect.de The N2 nitrogen, with its pyridine-like lone pair of electrons, is generally more basic and thus more susceptible to protonation than the N1 nitrogen. thieme-connect.deconnectjournals.com

The alkylation of indazoles can be highly regioselective. For example, the use of trialkyl orthoformates can lead to the preferential formation of 2-alkyl-2H-indazoles. connectjournals.com In the case of this compound, where N2 is already methylated, any further alkylation would be expected to occur at N1, leading to a quaternized indazolium salt.

Transformations of Halogenated Indazoles into Diverse Scaffolds

The carbon-iodine bond at the C3 position is a key site for a wide array of chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules. sci-hub.semdpi.com

The iodo group at the C3 position can be readily replaced by various other functional groups through transition metal-catalyzed cross-coupling reactions. This versatility allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this starting material.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond by coupling the iodoindazole with a boronic acid or ester. This is a common method for introducing aryl or heteroaryl substituents at the C3 position. nih.gov

Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, allows for the introduction of alkynyl groups by coupling the iodoindazole with a terminal alkyne. mdpi.comnih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the iodoindazole with an alkene, leading to the formation of a new carbon-carbon double bond at the C3 position. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the C3 position.

Other Couplings: The iodo group can also be displaced by other nucleophiles, such as thiols, to form C-S bonds.

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-2-methyl-2H-indazole | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-2-methyl-2H-indazole | mdpi.comnih.gov |

| Heck Coupling | Alkene, Pd catalyst | 3-Alkenyl-2-methyl-2H-indazole | mdpi.com |

Table 1: Examples of Cross-Coupling Reactions at the C3 Position of this compound.

Under certain conditions, the indazole ring itself can undergo transformations and rearrangements. For instance, indazol-3-ylidenes, which can be generated from indazolium salts, are known to dimerize and rearrange to form spiro compounds and quinazolines. beilstein-journals.org While this specific reactivity starts from the carbene, it highlights the potential for skeletal reorganization of the indazole core. Another example involves the [3+2] dipolar cycloaddition of sydnones with arynes to produce 2H-indazoles, demonstrating a method for constructing the indazole ring system that can be subsequently functionalized. nih.gov Furthermore, transformations of indoles into indazoles have been reported, showcasing the possibility of interconverting these important heterocyclic scaffolds. nih.govrsc.org

Spectroscopic and Analytical Characterization of 3 Iodo 2 Methyl 2h Indazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopybenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. For 3-iodo-2-methyl-2H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework. ipb.pt

¹H NMR Analysis (e.g., Chemical Shifts, Coupling Constants)

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the N-methyl group.

The N-methyl group protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5–4.2 ppm. The exact chemical shift would confirm the attachment of the methyl group to one of the nitrogen atoms. The absence of coupling for this signal indicates that there are no adjacent protons.

Expected ¹H NMR Data for this compound

¹³C NMR Analysis (e.g., Chemical Shifts)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound

2D NMR Techniques (e.g., HMQC, HMBC, ROESY)

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially for complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments are used to identify which protons are directly attached to which carbon atoms. This is achieved by correlating the ¹H and ¹³C chemical shifts for directly bonded C-H pairs.

Heteronuclear Multiple Bond Correlation (HMBC) is used to establish longer-range connectivity (typically over two to three bonds) between protons and carbons. For this compound, HMBC correlations would be expected between the N-methyl protons and the C3 and C3a carbons, which is critical for confirming the N2-substitution pattern.

Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. A key correlation in the ROESY or NOESY spectrum would be between the N-methyl protons and the proton at the C7 position of the indazole ring, which would provide conclusive evidence for the 2-methyl substitution, as opposed to the 1-methyl isomer where the methyl protons would be closer to the C3 proton (if present) or substituent. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. scispace.comresearchgate.net For this compound (C₈H₇IN₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable. The calculated exact mass for the molecular ion [M]⁺ of C₈H₇IN₂ is approximately 257.9654 g/mol . HRMS analysis would be expected to yield a value very close to this, typically within a few parts per million (ppm), thus confirming the elemental composition. mdpi.comrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹.

C=C and C=N stretching: Associated with the aromatic indazole ring, these vibrations would appear in the 1450-1650 cm⁻¹ region.

C-N stretching: Expected in the 1000-1350 cm⁻¹ range.

C-I stretching: This would appear in the far-infrared region, typically below 600 cm⁻¹.

The absence of a broad N-H stretching band (typically around 3200-3500 cm⁻¹) would be a key piece of evidence to confirm that the indazole nitrogen has been substituted with the methyl group.

Table of Compounds

| Compound Name |

|---|

| 3-iodo-1-methyl-1H-indazole |

| 3-iodo-1H-indazole |

| This compound |

| 3-Iodo-2-n-pentyl-2H-indazole |

| 3-iodo-6-nitro-1H-indazole |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For indazole derivatives, this method provides invaluable insights into their molecular geometry, including bond lengths, bond angles, and intermolecular interactions that govern their solid-state packing.

In the case of iodo-substituted indazoles, the carbon-iodine (C–I) bond length is a key parameter. X-ray diffraction studies of analogous 4-iodo-6-methyl-2H-indazole derivatives show C–I bond lengths of approximately 2.10 Å. The structure of 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid has also been determined by single-crystal X-ray analysis, providing further insight into the conformations of the 2H-indazole system. researchgate.net The partially saturated ring in this tetrahydroindazole (B12648868) derivative was found to adopt a sofa conformation. researchgate.net

The instrumentation used for such analyses often involves advanced diffractometers. For example, a BRUKER Quest X-ray diffractometer with a PHOTON II detector and Mo-Iμs X-ray tube (Kα = 0.71073Å) has been employed for the crystal screening, unit cell determination, and data collection of indazole derivatives. beilstein-journals.org The structural confirmation of a 3-formylated 2H-indazole was also achieved by single-crystal X-ray crystallography. thieme-connect.de While a specific crystal structure for this compound is not detailed in the reviewed literature, the data from analogous structures provide a strong basis for understanding its solid-state characteristics.

Interactive Table 1: Crystallographic Data for Analogous Indazole Derivatives

| Parameter | Reported Value/Observation | Compound Class | Source |

| Indazole Ring Geometry | Generally planar | Substituted Indazoles | |

| C–I Bond Length | ~2.10 Å | 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde | |

| C=O Bond Length | 1.21–1.23 Å | 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde | |

| Tetrahydroindazole Core | Sofa conformation | 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid | researchgate.net |

| Instrumentation | BRUKER Quest X-ray diffractometer | Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate | beilstein-journals.org |

Chromatographic Purity Analysis (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for verifying the purity of this compound and its derivatives, as well as for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used for this purpose. bldpharm.comambeed.com

HPLC is widely applied for the purity assessment of synthesized indazole compounds. For example, in the synthesis of various indazole derivatives evaluated as anti-cancer agents, the final products were analyzed to be of >95% purity on a Dionex Ultimate 3000 HPLC system equipped with a Kromasil C18 reversed-phase column. rsc.org Similarly, the purity of a key intermediate, 2-((3-iodo-lH-indazol-6-yl)thio)-N-methylbenzamide, was successfully monitored by HPLC, achieving 99% purity after purification. google.com The development of robust HPLC methods is crucial for controlling process-related impurities during the synthesis of pharmaceuticals containing an indazole core, such as Pazopanib. acs.org

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both confirming the identity of the target compound and characterizing impurities. thieme-connect.de In the analysis of illegal products, LC-MS and GC-MS were used to detect and identify novel 2H-indazole isomers of synthetic cannabinoids, demonstrating the technique's utility in distinguishing between closely related structures. nih.gov The molecular ion of a 2H-indazole analog of AB-CHMINACA was identified by a protonated molecular ion signal at m/z 357 [M+H] in LC-MS analysis. nih.gov

UPLC, a higher-resolution version of HPLC, is also utilized for the analysis of iodo-indazole compounds, offering faster analysis times and improved separation efficiency. bldpharm.comambeed.com These methods are indispensable for ensuring the quality and consistency of this compound and its derivatives in research and development.

Interactive Table 2: Typical Chromatographic Systems for Indazole Analysis

| Technique | System/Column | Application | Source |

| HPLC | Dionex Ultimate 3000, Kromasil C18 (4.6 mm x 250 mm, 5 µm) | Purity analysis of target compounds (>95%) | rsc.org |

| HPLC | Not specified | Monitoring purity of synthetic intermediates (achieved 99%) | google.com |

| HPLC | Method B (details not provided) | Analysis of impurities in crude batches of Pazopanib intermediates | acs.org |

| LC-MS | Not specified | Characterization and yield determination of formylated 2H-indazoles | thieme-connect.de |

| LC-MS / GC-MS | Not specified | Identification of 2H-indazole isomers in complex mixtures | nih.gov |

| UPLC | Not specified | General purity and characterization analysis | bldpharm.comambeed.com |

Computational Chemistry and Theoretical Studies on 3 Iodo 2 Methyl 2h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying heterocyclic compounds like 3-iodo-2-methyl-2H-indazole. researchgate.net DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. cdnsciencepub.com Calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-31G(d,p) or 6-311G(d,p), to model the behavior of these molecules. semanticscholar.orgnih.gov Such studies can elucidate everything from the ground-state geometry to complex reaction pathways. nih.gov

Geometry Optimization and Electronic Structure

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. For the parent 2H-indazole ring system, these calculations confirm a planar geometry, a characteristic feature of aromatic systems. The fusion of a benzene (B151609) and pyrazole (B372694) ring creates a rigid scaffold. In the case of this compound, the key structural parameters, such as bond lengths and angles, are influenced by the substituents.

The electronic structure is significantly shaped by the interplay of the methyl group at the N2 position and the iodine atom at the C3 position. The 2H-indazole tautomer possesses a distinctive ortho-quinonoid character, which differs from the more thermodynamically stable benzenoid 1H-indazole tautomer. nih.govthieme-connect.de The methyl group at N2 stabilizes this 2H-form. The iodine at C3 acts predominantly as an electron-withdrawing group due to its electronegativity, which influences the electron density distribution across the indazole ring. This creates a polarized molecule, affecting its reactivity and intermolecular interactions.

Computational studies on analogous compounds provide insight into the expected bond characteristics. For instance, the C–I bond length is anticipated to be around 2.10 Å, significantly longer than a typical C-C bond, reflecting the larger atomic radius of iodine. The electronic properties can be further detailed by analyzing the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

| Parameter | Predicted Value/Characteristic | Reference/Basis |

|---|---|---|

| Indazole Core Geometry | Planar | Based on X-ray studies of analogous indazoles. |

| C3–I Bond Length | ~2.10 - 2.12 Å | Based on X-ray data for 4-iodo-6-methyl-2H-indazole-3-carbaldehyde. |

| Dipole Moment | Significantly higher than 1H-indazole isomers (~3.40 D for 2-methyl-2H-indazole) | Experimental and calculated values for 2-methyl-2H-indazole. thieme-connect.de |

| Electronic Character | Ortho-quinonoid | Spectroscopic and theoretical studies on 2-substituted 2H-indazoles. thieme-connect.de |

| Iodine Substituent Effect | Electron-withdrawing, polarizing | DFT studies on 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. |

Reaction Mechanism Studies

DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound and related structures. One area of significant interest is the regioselective alkylation of the indazole core. While alkylation often yields a mixture of N1 and N2 products, specific conditions can favor one over the other. beilstein-journals.orgresearchgate.net

A key study investigated the highly selective N2-alkylation of various indazoles, including 3-iodo-indazole, using alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com DFT analysis revealed that the reaction proceeds via protonation of the imidate, which then serves as the alkylating agent. The N2 atom of the indazole acts as a nucleophile, attacking the activated alkyl group, followed by re-aromatization to yield the 2H-indazole product. wuxibiology.com

Furthermore, DFT has been used to explore the synthesis of the 2H-indazole scaffold itself. For example, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes was shown through DFT calculations to proceed via a radical chain mechanism. nih.govscispace.com These studies highlight how computational models can map out complex reaction coordinates, identify key intermediates, and explain observed product distributions.

Energy Profiles and Transition State Analysis

A critical aspect of mechanistic studies is the analysis of energy profiles and transition states. For the N2-alkylation of indazoles, DFT calculations have quantified the energy differences that govern regioselectivity. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer. beilstein-journals.orgwuxibiology.com For 3-iodo-indazole, the energy difference between the 1H and 2H tautomers is calculated to be significant, around 6 kcal/mol, with the 1H form being more stable. wuxibiology.com

During the alkylation reaction, the transition state for N2-alkylation (starting from the more stable 1H-indazole) is found to be lower in energy than the transition state for N1-alkylation (which would require tautomerization to the less stable 2H-form before reaction). wuxibiology.com This difference in activation energy barriers explains the observed high selectivity for the N2 product under kinetic control. researchgate.netwuxibiology.com By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, providing a quantitative understanding of the reaction's feasibility and selectivity.

| Parameter | Calculated Value (kcal/mol) | Significance |

|---|---|---|

| Relative Energy (2-H tautomer vs. 1-H tautomer) | ~6.0 | The 1-H tautomer is significantly more stable, influencing the starting point for reactions. wuxibiology.com |

| Activation Energy Difference (N1 vs. N2 alkylation) | N2 pathway is favored | The transition state for N2 alkylation has a lower energy barrier, explaining the high regioselectivity. wuxibiology.com |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are primarily used to explore its potential as a ligand for biological targets, such as protein kinases, which are often implicated in diseases like cancer.

Although specific docking studies for this compound are not widely published, numerous studies on analogous 2H-indazole derivatives provide a clear framework for its potential interactions. For instance, pazopanib, a potent kinase inhibitor containing a 2,3-dimethyl-2H-indazol-6-yl moiety, has been extensively studied through docking and co-crystallization with its target, Vascular Endothelial Growth Factor Receptor (VEGFR). acs.org

These studies typically reveal that the planar indazole core engages in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while substituents on the indazole ring can form additional specific interactions, such as hydrogen bonds or halogen bonds, enhancing binding affinity and selectivity. Docking simulations for this compound would likely explore the role of the iodine atom in forming halogen bonds with protein residues and the methyl group in occupying a hydrophobic pocket.

| Indazole Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| 2,3-Dimethyl-2H-indazol-6-yl derivatives (e.g., Pazopanib) | VEGFR2 | Hydrogen bonds, hydrophobic interactions | acs.org |

| N-Trityl-3-amino-5-azaindazoles | MDM2-p53, PBR | Hydrogen bonds with key amino acid residues (e.g., GLN72, HIS73) | jocpr.com |

| 3-Arylindazoles | Anticancer target (PDB ID: 2ZCS) | Interactions with Tyr248, Lys273, Val268, Arg171 | researchgate.net |

Conformational Analysis and Stereochemistry

The study of conformational analysis deals with the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the core indazole ring is a rigid, planar aromatic system, which severely restricts its conformational freedom.

The primary source of conformational flexibility in the molecule is the rotation of the N2-methyl group. However, due to the small size of the methyl group and the low energy barrier to its rotation, it does not lead to stable, distinct conformers that can be isolated. Therefore, detailed conformational analysis is generally not a major focus for this specific compound. Such analysis becomes more critical for indazole derivatives bearing larger, more flexible substituents where different conformations could significantly impact biological activity.

In terms of stereochemistry, this compound is an achiral molecule. It does not possess any stereogenic centers, and the planarity of the ring system precludes the possibility of atropisomerism. Consequently, it exists as a single, non-chiral structure.

Aromaticity and Electronic Properties Studies

The aromaticity and electronic properties of this compound are defining features that dictate its chemical behavior. Unlike the benzenoid 1H-indazoles, 2-substituted 2H-indazoles are described as having an ortho-quinonoid character. thieme-connect.de This implies a greater degree of bond length alternation and a different distribution of π-electrons compared to a classic aromatic system.

Advanced Research Applications of 3 Iodo 2 Methyl 2h Indazole Derivatives

Exploration in Medicinal Chemistry

The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, and derivatives of 3-iodo-2-methyl-2H-indazole have been extensively investigated for their therapeutic potential. nih.govdntb.gov.uanih.gov The ability to functionalize the indazole core through cross-coupling reactions at the iodo-substituted position allows for the creation of diverse molecular libraries for drug discovery. nih.govchim.it

Design and Synthesis of Novel Pharmacologically Active Indazoles

The synthesis of novel indazole derivatives with a range of biological activities is a key area of research. The this compound intermediate is instrumental in these synthetic pathways. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are commonly employed to introduce various aryl and vinyl groups at the 3-position of the indazole ring. nih.govrsc.orgmdpi.com

One notable application is in the development of anticancer agents. Researchers have synthesized series of indazole derivatives that exhibit potent growth inhibitory activity against several cancer cell lines. rsc.orgrsc.org For example, a series of novel polysubstituted indazoles were synthesized and evaluated for their in vitro antiproliferative and apoptotic activities against selected human cancer cell lines, with some compounds showing IC50 values in the micromolar range. researchgate.net

Furthermore, indazole derivatives have been explored for their anti-inflammatory, antifungal, and antimicrobial properties. biotech-asia.orgresearchgate.net The synthesis of these compounds often involves the initial preparation of a substituted indazole core, which can be derived from precursors like this compound.

Interactive Data Table: Examples of Pharmacologically Active Indazole Derivatives

| Compound | Structure | Pharmacological Activity | Reference |

| Compound 2f | Structure not fully specified, but is a derivative of indazole. | Potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM). Promotes apoptosis of 4T1 breast cancer cells. | rsc.orgrsc.org |

| 3-Aryl-2-H-Indazole Derivatives | A series of indazoles with an aryl group at the 3-position. | Showed significant anti-microbial activity. | ijsdr.org |

| Indazole-based Glucagon (B607659) Receptor Antagonists | Indazole derivatives designed to antagonize the glucagon receptor. | Potential for the treatment of type 2 diabetes mellitus. | nih.gov |

| 3-(Pyrrolopyridin-2-yl)indazole Derivatives | Indazoles with a pyrrolopyridin-2-yl group at the 3-position. | Vigorous potency against the HL60 human leukemia cell line. | nih.gov |

Development of Lead Compounds in Drug Discovery

The development of lead compounds is a critical step in the drug discovery pipeline. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. This compound and its derivatives have served as valuable starting points for the identification and optimization of such lead compounds. evitachem.com

The indazole nucleus is present in several FDA-approved small molecule anticancer drugs, which underscores the importance of this scaffold in medicinal chemistry. rsc.orgrsc.org The ability to readily modify the indazole ring system through its iodo-derivative allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of lead compounds.

For example, through structure-guided drug design, a series of 1H-indazole derivatives were synthesized from a lead compound and evaluated for their epidermal growth factor receptor (EGFR) kinase activity. nih.gov This highlights how derivatives can be systematically modified to improve their interaction with a biological target.

Targeted Therapies and Specific Enzyme Inhibition

Targeted therapies are a cornerstone of modern medicine, focusing on specific molecules involved in the growth, progression, and spread of diseases like cancer. Indazole derivatives have emerged as potent inhibitors of various enzymes that are crucial for disease processes. nih.govdntb.gov.ua

A significant area of investigation is the inhibition of protein kinases, a family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. chim.it Derivatives of indazole have been shown to inhibit a variety of kinases, including vascular endothelial growth factor receptor (VEGF-R), fibroblast growth factor receptor (FGF-R), and polo-like kinase 4. rsc.org

Moreover, specific indazole derivatives have been identified as inhibitors of other important enzymes. For instance, certain 3-substituted 1H-indazoles have been investigated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov

Interactive Data Table: Enzyme Inhibition by Indazole Derivatives

| Derivative Class | Target Enzyme | IC50 Values | Therapeutic Area | Reference |

| 1H-Indazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | 5.3 nM (against EGFR T790M) and 8.3 nM (against EGFR) | Cancer (Non-small cell lung cancer) | nih.gov |

| 3-Substituted 1H-Indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | 720 nM and 770 nM for compounds 121 and 122 respectively | Cancer | nih.gov |

| Indazole Derivatives | Various Kinases | Nanomolar range | Cancer |

Applications in Materials Science

Beyond their biomedical applications, indazole derivatives are also gaining attention in the field of materials science due to their interesting photophysical properties. chim.it The rigid, aromatic structure of the indazole core provides a good platform for the construction of functional organic materials.

Photophysical Properties of Organic Materials

The photophysical properties of organic molecules, such as their ability to absorb and emit light, are central to their application in materials science. Indazole-containing compounds can exhibit fluorescence, making them suitable for use in various optical applications. chim.it

The electronic properties of indazole derivatives can be tuned by introducing different substituents onto the indazole ring. This allows for the design of materials with specific absorption and emission characteristics. The functionalization of the indazole core, often facilitated by precursors like this compound, is a key strategy for modulating these properties.

Development of Functional Molecules

The development of functional molecules with tailored properties is a major goal in materials science. Indazole derivatives are being explored for the creation of such molecules for a variety of applications. For example, their fluorescent properties make them candidates for use as organic light-emitting diode (OLED) materials or as fluorescent probes for sensing applications. mdpi.comsnnu.edu.cn

The synthesis of these functional molecules often relies on cross-coupling reactions to build larger, conjugated systems based on the indazole scaffold. The versatility of this compound as a synthetic intermediate is therefore highly valuable in this context.

Catalysis Research (e.g., as Ligands or Precursors)

Derivatives of this compound are emerging as important building blocks in the field of catalysis, primarily serving as precursors to ligands for metal-catalyzed reactions or as key intermediates in the synthesis of complex catalytic structures. The presence of the iodine atom at the C-3 position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel ligand systems.

One of the most significant applications of this compound in catalysis is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. researchgate.netresearchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. By coupling this compound with various boronic acids or alkenes, researchers can synthesize a wide range of 3-substituted-2-methyl-2H-indazoles. These products can then be further elaborated into more complex molecules that may act as ligands for transition metals. The 2-methyl-2H-indazole moiety itself can coordinate to metal centers, and the substituent introduced at the 3-position can be designed to enhance the catalytic activity or selectivity of the resulting metal complex.

Rhodium(III)-catalyzed reactions have also been employed in the synthesis and functionalization of 2H-indazoles. nih.govnih.gov These methods often involve C-H bond activation, allowing for the direct introduction of functional groups onto the indazole core. While not directly starting from this compound, this research highlights the catalytic compatibility of the 2H-indazole scaffold and suggests that derivatives of this compound could be valuable substrates for such transformations, leading to the creation of novel catalysts.

The indazole nucleus can also serve as a nitrogen σ donor in organometallic chemistry. d-nb.info The electronic properties of the indazole ring, influenced by the methyl group at the N-2 position and the substituent at the C-3 position, can be fine-tuned to modulate the properties of the resulting metal complexes. This tunability is crucial for the rational design of catalysts with specific activities and selectivities.

Table 1: Catalytic Reactions Utilizing Indazole Precursors

| Catalyst System | Reaction Type | Application of Indazole Derivative | Reference |

| Palladium(0) or Palladium(II) | Suzuki, Heck, etc. | Precursor for C-C bond formation to synthesize potential ligands. | researchgate.netresearchgate.net |

| Rhodium(III) | C-H Activation/Annulation | Scaffold for direct functionalization to create complex catalytic structures. | nih.govnih.gov |

| Gold(III)/Ruthenium(II) | Dual Photoredox Catalysis | Core structure for the synthesis of functionalized indazoles with potential catalytic applications. | d-nb.info |

| Copper(I) | Three-Component Reaction | Synthesis of 2H-indazoles, demonstrating the utility of the core in catalytic processes. | organic-chemistry.org |

Chemical Biology Probes

The development of chemical probes is essential for elucidating complex biological processes. Derivatives of this compound offer a promising platform for the design and synthesis of such probes due to their structural similarity to known bioactive molecules and the potential for introducing reporter groups.

The 2-aryl-2H-indazole scaffold, which can be synthesized from this compound via cross-coupling reactions, has been identified as a new class of fluorophores. nih.gov These molecules exhibit interesting fluorescence properties, which can be exploited for developing fluorescent probes for biological imaging or as specialized materials. By attaching specific targeting moieties to the indazole core, researchers can create probes that selectively bind to proteins or other biomolecules of interest, allowing for their visualization and study within a cellular environment.

Furthermore, the indazole nucleus is a common feature in many biologically active compounds, including kinase inhibitors. biorxiv.org This makes derivatives of this compound attractive starting points for the development of activity-based probes. These probes can be designed to covalently bind to the active site of an enzyme, providing a powerful tool for target identification and validation in drug discovery. The design of such probes often involves incorporating a reactive group that can form a covalent bond with the target protein, and the 3-position of the indazole ring, accessible from the iodo-precursor, is a prime location for introducing such functionality.

The synthesis of chemical probes often requires modular approaches where different components (a binding moiety, a linker, and a reporter tag) are assembled. The reactivity of the C-I bond in this compound makes it an ideal handle for "click" chemistry or other efficient ligation reactions, facilitating the construction of complex and multifunctional chemical probes. ljmu.ac.uk

Table 2: Potential Applications of this compound Derivatives as Chemical Probes

| Probe Type | Design Strategy | Potential Application | Reference |

| Fluorescent Probes | Synthesis of 2-aryl-2H-indazoles with fluorophoric properties. | Cellular imaging and biomolecule tracking. | nih.gov |

| Activity-Based Probes | Incorporation of reactive groups for covalent binding to enzyme active sites. | Target identification and validation for drug discovery. | biorxiv.org |

| Modular Probes | Use of the C-I bond for "click" chemistry to assemble multifunctional probes. | Studying complex biological systems and pathways. | ljmu.ac.uk |

| Kinase-Targeting Probes | Leveraging the indazole scaffold's known interaction with kinases. | Investigating kinase signaling pathways in health and disease. | evitachem.com |

Agrochemical Research

Indazole derivatives have demonstrated a wide range of biological activities, making them a focal point in agrochemical research for the development of new herbicides, fungicides, and insecticides. rroij.comchemicalbook.comacs.org The structural diversity that can be achieved starting from this compound allows for the exploration of structure-activity relationships and the optimization of compounds for specific agricultural applications.

Research has shown that certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives exhibit potent herbicidal activity against various weeds found in paddy fields, with good selectivity for rice. nih.gov While not directly derived from this compound, this study underscores the potential of the 2-substituted indazole scaffold in herbicide development. The ability to introduce a wide range of substituents at the 3-position of the indazole ring through the iodo-precursor could lead to the discovery of novel herbicides with improved efficacy and environmental profiles.

Some 3-aryl-1H-indazoles have been shown to act as growth inhibitors for the roots and shoots of certain plants, suggesting their potential use as plant growth regulators. researchgate.net The nature and position of substituents on the aryl group significantly influence this activity. This highlights the importance of being able to systematically modify the structure of indazole derivatives, a task for which this compound is well-suited.

Furthermore, indazole derivatives have been investigated for their antifungal and anthelmintic properties. mdpi.comgoogle.comnih.gov The development of new agents to combat fungal diseases in crops and parasitic infections in livestock is a critical area of agrochemical research. The synthesis of novel indazole-containing compounds from this compound could lead to the identification of new lead structures for the development of effective and safe agrochemicals. The halogenated nature of the precursor itself is a feature often found in bioactive agrochemicals. rsc.orgnih.gov

Table 3: Agrochemical Potential of Indazole Derivatives

| Application Area | Observed Activity of Indazole Derivatives | Relevance of this compound | Reference |

| Herbicides | Potent activity against paddy field weeds with crop selectivity. | Precursor for synthesizing novel 2,3-disubstituted indazoles. | nih.gov |

| Plant Growth Regulators | Inhibition of root and shoot growth in certain plant species. | Allows for systematic structural modification to optimize activity. | researchgate.net |

| Fungicides | Antifungal activity against various pathogenic fungi. | A building block for new antifungal agents. | mdpi.comgoogle.com |

| Anthelmintics | Activity against parasitic nematodes. | Potential for developing new veterinary medicines for livestock. | nih.gov |

常见问题

What are the optimal synthetic routes for 3-iodo-2-methyl-2H-indazole, and how do reaction conditions influence yield and purity?

Basic Research Focus :

The synthesis of this compound can be adapted from protocols for related indazole derivatives. For example, methods involving nitrobenzyl bromide and primary amines under basic conditions (e.g., DIPEA) in alcoholic solvents (MeOH/EtOH) have been used to construct the indazole core . Substituting iodine-containing reagents (e.g., iodomethane or iodine in specific steps) could introduce the 3-iodo substituent. Reaction time, solvent polarity, and stoichiometry of reagents significantly affect yield. For instance, prolonged reflux (3–5 hours) in acetic acid is critical for cyclization, while excess sodium acetate ensures proper pH control for intermediate stabilization .

Advanced Consideration :

Regioselectivity in iodination is a key challenge. Computational modeling (e.g., DFT calculations) can predict favorable iodination sites, while temperature-controlled reactions (0°C to room temperature) minimize side products. Post-synthesis purification via flash chromatography or recrystallization from DMF/acetic acid mixtures enhances purity .

How can X-ray crystallography and NMR spectroscopy confirm the structure of this compound?

Basic Research Focus :

X-ray crystallography provides definitive proof of molecular structure. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 3.793 Å, b = 12.200 Å, c = 16.675 Å, β = 95.722°) have been reported for similar indazole derivatives . NMR spectroscopy (¹H/¹³C) identifies substituent positions: the iodine atom at C3 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H4 and H5).

Advanced Consideration :

Dynamic NMR experiments can assess rotational barriers of the methyl group at C2, while NOE correlations verify spatial proximity between the iodine and methyl groups. High-resolution mass spectrometry (HRMS) further confirms molecular formula .

What strategies address contradictory biological activity data for this compound across studies?

Basic Research Focus :

Contradictions often arise from assay variability (e.g., cell line differences, IC₅₀ determination methods). Standardizing protocols (e.g., using HEK293 cells for kinase assays) and validating results with orthogonal techniques (e.g., SPR for binding affinity) improve reproducibility .

Advanced Consideration :

Meta-analyses of published data can identify confounding variables (e.g., solvent effects in cell-based assays). Molecular dynamics simulations may explain divergent binding modes in different protein conformations, reconciling activity discrepancies .

How does the 3-iodo substituent affect the electronic and steric properties of 2-methyl-2H-indazole?

Basic Research Focus :

The electron-withdrawing iodine atom increases electrophilicity at C3, facilitating nucleophilic substitutions. Steric hindrance from iodine and the methyl group at C2 influences rotational freedom, as shown by torsional angles in crystal structures (e.g., 10–15° for C2-C3 bonds) .

Advanced Consideration :

Hammett substituent constants (σ) quantify electronic effects, while DFT-based NBO analysis reveals charge distribution changes. These properties correlate with reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

What in vitro assays evaluate the kinase inhibitory activity of this compound derivatives?

Basic Research Focus :

Kinase inhibition is commonly assessed via fluorescence-based ADP-Glo™ assays or radiometric ³³P-ATP incorporation. For example, PKA and CDK inhibitors are screened at 1–10 µM concentrations, with IC₅₀ values calculated using dose-response curves .

Advanced Consideration :

Cellular target engagement can be validated with NanoBRET™ or CETSA (Cellular Thermal Shift Assay). Off-target effects are minimized using isoform-specific inhibitors (e.g., PKA vs. PKC) and counter-screening panels .

How can computational modeling predict the binding affinity of this compound with target proteins?

Basic Research Focus :

Docking software (AutoDock Vina, Schrödinger Glide) models ligand-receptor interactions. The iodine atom often forms halogen bonds with backbone carbonyls (e.g., in kinase ATP-binding pockets), improving binding scores .

Advanced Consideration :

Molecular dynamics (MD) simulations (50–100 ns trajectories) assess binding stability. Free-energy perturbation (FEP) calculations quantify contributions of substituents to ΔGbinding, guiding structure optimization .

What are key considerations in designing stable formulations for in vivo pharmacokinetic studies?

Basic Research Focus :

Solubility in biocompatible solvents (e.g., PEG-400/water mixtures) and stability in plasma (tested via HPLC at 37°C over 24 hours) are critical. Lipinski’s Rule of Five ensures drug-likeness .

Advanced Consideration :

Prodrug strategies (e.g., esterification of the indazole nitrogen) enhance bioavailability. Microsomal stability assays (using liver S9 fractions) predict metabolic clearance rates .

How do solvent and catalyst choices impact regioselectivity in iodination reactions?

Basic Research Focus :

Polar aprotic solvents (DMF, DMSO) favor electrophilic iodination at C3 via stabilization of iodonium intermediates. Catalysts like Pd(OAc)₂ enable directed C–H activation, improving regioselectivity .

Advanced Consideration :

Mechanistic studies (e.g., kinetic isotope effects) differentiate between radical and ionic pathways. In situ IR spectroscopy monitors reaction progress, optimizing conditions for minimal byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。